molecular formula C30H36N2O8 B1622406 Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) CAS No. 83607-08-3

Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Cat. No.: B1622406
CAS No.: 83607-08-3
M. Wt: 552.6 g/mol
InChI Key: QHZVCUYLHZZXQD-UHFFFAOYSA-N
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Description

Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a complex organic compound with the molecular formula C30H36N2O8 and a molecular weight of 552.63 g/mol . This compound is known for its unique structure, which includes a phenylene group flanked by two pyrrole rings, each substituted with ethyl ester groups. It is primarily used in research settings due to its specialized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) typically involves multi-step organic reactions. One common method includes the condensation of 1,4-phenylenediamine with 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid under acidic conditions, followed by esterification with ethanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Industrial production would also involve rigorous purification steps, such as recrystallization or chromatography, to ensure the compound meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Similar in structure but with different substituents.

    2,5-Dimethyl-1H-pyrrole-3,4-dicarboxylate: A simpler analog without the phenylene linkage.

    1,4-Phenylene bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Lacks the ethyl ester groups.

Uniqueness

Tetraethyl 1,1’-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is unique due to its combination of a phenylene core with pyrrole rings and ester functionalities. This structure imparts specific chemical properties, making it valuable for targeted research applications .

Properties

IUPAC Name

diethyl 1-[4-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]phenyl]-2,5-dimethylpyrrole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O8/c1-9-37-27(33)23-17(5)31(18(6)24(23)28(34)38-10-2)21-13-15-22(16-14-21)32-19(7)25(29(35)39-11-3)26(20(32)8)30(36)40-12-4/h13-16H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZVCUYLHZZXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)N3C(=C(C(=C3C)C(=O)OCC)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393017
Record name Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83607-08-3
Record name Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethyl 1,1'-(1,4-phenylene)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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